molecular formula C20H24N6 B6447283 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2640836-22-0

2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6447283
CAS RN: 2640836-22-0
M. Wt: 348.4 g/mol
InChI Key: HAJHEKWPTLKGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine, also known as 2-Methyl-4-Phenylethyl-6-Pyrazolylpyrimidine (MPP), is a heterocyclic compound that has recently been studied for its potential applications in scientific research. This compound is composed of a nitrogen-containing heterocyclic ring with a pyrazole and pyrimidine ring fused together. The nitrogen-containing heterocyclic ring is composed of two piperazine rings and a phenylethyl group. MPP has been found to have several potential applications, such as being a potential drug target for cancer and other diseases, as well as being a potential inhibitor for certain enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using MPP for lab experiments include its low cost, its low toxicity, and its relatively easy synthesis. Additionally, MPP has been found to interact with several proteins, which makes it a potential target for drug development. However, there are some limitations to using MPP for lab experiments, such as its poor solubility and its lack of specificity for certain proteins.

Future Directions

Some potential future directions for the use of MPP include its potential use as a drug target for cancer and other diseases, as well as its potential use as an inhibitor for certain enzymes. Additionally, MPP could be studied for its potential use in drug delivery systems, such as liposomes and nanoparticles. Furthermore, MPP could be studied for its potential use as a chemical intermediate for the synthesis of other compounds. Finally, MPP could be studied for its potential use in the development of new therapeutic agents, such as anti-inflammatory drugs.

Synthesis Methods

MPP can be synthesized using several different methods. One of these methods is a condensation reaction between 2-methyl-4-phenylethylpiperazine and 1-ethyl-1H-pyrazole-5-carboxylic acid. In this reaction, the piperazine ring is condensed with the pyrazole ring to form the fused heterocyclic compound. Another method involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with 2-methyl-4-phenylethylpiperazine in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a substituted pyrimidine ring, which is then fused with the piperazine ring to form MPP.

Scientific Research Applications

MPP has been studied for its potential applications in scientific research. It has been found to have several potential applications, such as being a potential drug target for cancer and other diseases, as well as being a potential inhibitor for certain enzymes. Additionally, MPP has been studied for its potential applications in drug delivery systems, such as liposomes and nanoparticles. It has also been studied for its potential use as a chemical intermediate for the synthesis of other compounds.

properties

IUPAC Name

2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-17-22-19(16-20(23-17)26-10-5-9-21-26)25-14-12-24(13-15-25)11-8-18-6-3-2-4-7-18/h2-7,9-10,16H,8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJHEKWPTLKGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CCC3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

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